6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
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Overview
Description
6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 5th position on a pyrazine ring, with an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyrazine with ammonia under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazines.
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of pyrazine amines.
Scientific Research Applications
6-Chloro-5-(trifluoromethyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyrazine: Similar structure but lacks the amine group.
3-Chloro-5-(trifluoromethyl)pyrazin-2-amine: Similar structure with the chloro group at a different position.
Uniqueness
6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is unique due to the presence of both the chloro and trifluoromethyl groups on the pyrazine ring, along with an amine group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
6-chloro-5-(trifluoromethyl)pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)11-1-2(10)12-4/h1H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREBWQWMVIMNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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